molecular formula C26H32N4O4S2 B12160361 ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

Cat. No.: B12160361
M. Wt: 528.7 g/mol
InChI Key: OYXOGHPMHBJTHF-JZJYNLBNSA-N
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Description

indole derivatives . Indoles are significant in natural products and drugs, playing essential roles in cell biology. Our focus here is on this specific indole derivative, which exhibits intriguing properties.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach starts with acetophenone , which undergoes transformations to yield the desired product. The exact synthetic route may vary, but it typically includes reactions like Bartoli’s reaction and Heck coupling .

Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic pathway. For instance, the Bartoli reaction often employs palladium catalysts and aryl bromides , while Heck coupling utilizes palladium(II) acetate and base . These reactions occur under controlled temperature and solvent conditions.

Industrial Production::

Chemical Reactions Analysis

Types of Reactions:: The compound can undergo various reactions, including oxidation , reduction , and substitution . These transformations modify its structure and properties.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like or .

    Reduction: Reducing agents such as or .

    Substitution: Nucleophilic substitution reactions using , , or other nucleophiles.

Major Products:: The specific products formed depend on the reaction type. For example, oxidation may yield carboxylic acid derivatives , while reduction could lead to amines or alcohols .

Scientific Research Applications

Chemistry:: Researchers explore this compound’s reactivity, stability, and potential as a building block for novel materials.

Biology and Medicine::

    Anticancer Properties: Investigate its effects on cancer cells and potential as an antitumor agent.

    Antimicrobial Activity: Assess its ability to combat microbes.

    Drug Development: Explore modifications for drug design.

Industry::

    Pharmaceuticals: Potential use in drug formulations.

    Agrochemicals: Investigate its role in crop protection.

Mechanism of Action

The compound likely interacts with specific molecular targets or cellular pathways . Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have information on exact similar compounds, researchers can compare its structure, reactivity, and biological properties with related indole derivatives.

Properties

Molecular Formula

C26H32N4O4S2

Molecular Weight

528.7 g/mol

IUPAC Name

ethyl 1-[3-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C26H32N4O4S2/c1-3-5-6-8-14-30-24(32)20(36-26(30)35)17-19-22(27-21-10-7-9-13-29(21)23(19)31)28-15-11-18(12-16-28)25(33)34-4-2/h7,9-10,13,17-18H,3-6,8,11-12,14-16H2,1-2H3/b20-17-

InChI Key

OYXOGHPMHBJTHF-JZJYNLBNSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)SC1=S

Origin of Product

United States

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